molecular formula C14H20O6 B1599041 1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester CAS No. 51252-88-1

1,2-Cyclohexanedicarboxylic acid, mono(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl) ester

Cat. No. B1599041
CAS RN: 51252-88-1
M. Wt: 284.3 g/mol
InChI Key: GWFCWZQFUSJPRE-UHFFFAOYSA-N
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Patent
US06861200B2

Procedure details

To acetone (1,000 mL) were added cis-1,2-cyclohexanedicarboxylic anhydride (308.3 g), 2-hydroxyethyl methacrylate (273.3 g), and 4-dimethylaminopyridine (4.9 g). This mixture was heated with refluxing for 5 hours, and the acetone was distilled off under reduced pressure. Thereafter, 1N hydrochloric acid (500 mL) and ethyl acetate (2,000 mL) were added to the residue to extract it. The resulting organic phase was washed twice with saturated aqueous sodium chloride solution (500 mL), and anhydrous magnesium sulfate (100 g) was then added thereto. This mixture was allowed to stand for 1 hour to dehydrate the organic phase. Subsequently, the magnesium sulfate was removed by filtration and the ethyl acetate was distilled off under reduced pressure to obtain a white solid. The solid was pulverized and then added to water (2,000 mL). After this mixture was stirred for 2 hours, the particles were taken out by filtration and dried. As a result, 2-[2-(methacryloyloxy)ethoxy-carbonyl]cyclohexanecarboxylic acid was obtained as a white solid (518.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
308.3 g
Type
reactant
Reaction Step One
Quantity
273.3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=O.[C@@H:5]12[C:14](=[O:15])[O:13][C:11](=[O:12])[C@@H:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2.[C:16]([O:21][CH2:22][CH2:23][OH:24])(=[O:20])[C:17]([CH3:19])=[CH2:18]>CN(C)C1C=CN=CC=1.O>[C:16]([O:21][CH2:22][CH2:23][O:24][C:11]([CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[C:14]([OH:13])=[O:15])=[O:12])(=[O:20])[C:17]([CH3:19])=[CH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
308.3 g
Type
reactant
Smiles
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
Name
Quantity
273.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
4.9 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After this mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Thereafter, 1N hydrochloric acid (500 mL) and ethyl acetate (2,000 mL) were added to the residue
EXTRACTION
Type
EXTRACTION
Details
to extract it
WASH
Type
WASH
Details
The resulting organic phase was washed twice with saturated aqueous sodium chloride solution (500 mL), and anhydrous magnesium sulfate (100 g)
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
Subsequently, the magnesium sulfate was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
FILTRATION
Type
FILTRATION
Details
the particles were taken out by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(=O)C1C(CCCC1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 518.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.